molecular formula C8H15ClF3N B1485073 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride CAS No. 2098123-29-4

2-(3,3,3-Trifluoropropyl)piperidine hydrochloride

Cat. No.: B1485073
CAS No.: 2098123-29-4
M. Wt: 217.66 g/mol
InChI Key: NQVBMWOVYQICPR-UHFFFAOYSA-N
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Description

Chemical Structure:
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a 3,3,3-trifluoropropyl group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

2-(3,3,3-trifluoropropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h7,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVBMWOVYQICPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-(3,3,3-Trifluoropropyl)piperidine Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, where piperidine is alkylated with a trifluoropropyl halide, followed by conversion to the hydrochloride salt. The process can be summarized as follows:

Detailed Stepwise Procedure

Step 1: Nucleophilic Substitution (Alkylation)
Parameter Details
Starting Material Piperidine
Alkylating Agent 3,3,3-Trifluoropropyl bromide (or iodide)
Base Sodium hydride or potassium carbonate
Solvent Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature 25–80°C (typically elevated for higher yields)
Reaction Time 4–12 hours (depending on temperature and scale)
Workup Extraction with organic solvent, washing, and concentration
Purification Distillation or column chromatography

Mechanism:
The piperidine nitrogen acts as a nucleophile, displacing the halide from the trifluoropropyl halide via an S$$_N$$2 mechanism to yield 2-(3,3,3-trifluoropropyl)piperidine.

Step 2: Hydrochloride Salt Formation
Parameter Details
Starting Material 2-(3,3,3-Trifluoropropyl)piperidine (free base)
Acid Hydrochloric acid (aqueous or gaseous)
Solvent Diethyl ether or ethanol
Temperature 0–25°C
Workup Filtration or evaporation to isolate the hydrochloride salt
Purification Recrystallization from ethanol/ether mixture

Mechanism:
The free base reacts with hydrochloric acid to form the hydrochloride salt, which typically precipitates as a white to off-white solid.

Alternative and Industrial Methods

  • Continuous Flow Synthesis:
    For industrial-scale production, continuous flow reactors are employed to enhance yield, purity, and process safety. Automated control of temperature, pressure, and reactant feed rates allows for efficient large-scale synthesis.

  • Optimization Strategies:

    • Using excess base to drive the reaction to completion.
    • Employing phase-transfer catalysts for improved yields in biphasic systems.
    • Careful control of solvent polarity and reaction temperature to minimize byproducts.

Reaction Data Table

Step Reagents/Conditions Yield (%) Notes
1 Piperidine + 3,3,3-Trifluoropropyl bromide, NaH, DMF, 60°C, 8 h 75–85 S$$_N$$2 alkylation
2 Free base + HCl (ethanol), 0–25°C, 1 h 90–95 Precipitation of HCl salt

Yields are representative and may vary depending on scale and purification method.

Research Findings and Observations

  • The presence of the trifluoropropyl group significantly increases the compound's lipophilicity and metabolic stability, making the hydrochloride salt a preferred form for pharmaceutical applications.
  • The reaction is generally high-yielding and scalable, with minimal side reactions when anhydrous conditions and excess base are used.
  • Industrial processes favor continuous flow and automation to ensure reproducibility and safety, especially when handling volatile or reactive intermediates.

Summary Table: Key Preparation Parameters

Parameter Typical Value/Range
Starting amine Piperidine
Alkylating agent 3,3,3-Trifluoropropyl bromide/iodide
Base Sodium hydride, potassium carbonate
Solvent DMF, THF
Temperature 25–80°C
Reaction time 4–12 hours
Acid for salt formation Hydrochloric acid
Final yield (overall) 68–81% (combined two steps)

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound has been identified as a critical intermediate in the synthesis of various pharmaceutical agents. For instance, it plays a role in the synthesis of Cangrelor, a potent P2Y12 receptor antagonist used as an antiplatelet medication. The synthesis method involves several steps where 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride serves as a key building block, enhancing the efficiency and yield of the final product .

Neurotransmission Modulation:
Research indicates that derivatives of this compound can modulate dopamine neurotransmission. For example, studies have shown that compounds related to this compound can increase levels of 3,4-dihydroxyphenylacetic acid in the striatum of rats, suggesting potential applications in treating neurological disorders .

Structure-Activity Relationship Studies

Antimalarial Activity:
Recent studies have explored the structure-activity relationship of compounds incorporating the trifluoropropyl group. These studies have demonstrated that modifications to the piperidine structure can significantly impact cellular potency and selectivity against parasites such as Plasmodium falciparum. The introduction of trifluoropropyl groups has been shown to reduce lipophilicity while maintaining metabolic stability .

Synthesis of Complex Organic Molecules

Chemical Synthesis:
In synthetic organic chemistry, this compound is utilized as an intermediate for creating more complex molecules. Its unique trifluoropropyl group enhances the properties of the resulting compounds, making them suitable for various applications in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Study Focus Findings
Cangrelor SynthesisAntiplatelet DrugDemonstrated improved synthesis route using this compound as an intermediate .
Neurotransmission ModulationBehavioral StudiesShowed increased dopamine levels in rat models with derivatives of this compound .
Antimalarial EfficacyStructure-Activity RelationshipIdentified optimal modifications for enhanced potency against P. falciparum .

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it a valuable candidate for drug development, particularly for targeting central nervous system receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights key differences between 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride and structurally related compounds:

Compound Name Structure Variation vs. Target Compound Molecular Weight (g/mol) Key Properties/Applications References
3-(3,3,3-Trifluoropropyl)morpholine hydrochloride Morpholine ring (oxygen-containing heterocycle) replaces piperidine ~245.66 Enhanced polarity due to oxygen; used in fluorinated surfactants or agrochemicals
3,3-Difluoropiperidine hydrochloride Difluoro substitution on piperidine ring (no alkyl chain) ~151.58 Lower lipophilicity; applied in fluorine-mediated drug design (e.g., kinase inhibitors)
(3R)-3-Phenoxypiperidine hydrochloride Phenoxy group replaces trifluoropropyl substituent 213.7 Higher aromaticity; explored in CNS-targeting pharmaceuticals
1-(3-(o-Methoxyphenyl)propyl)piperidine hydrochloride Methoxyphenylpropyl chain replaces trifluoropropyl group ~295.83 Increased bulkiness; potential use in opioid receptor modulators
Cangrelor (AR-C69931XX) Complex adenosine derivative with trifluoropropylthio group 776.36 Antiplatelet agent; demonstrates the therapeutic relevance of trifluoropropyl motifs

Structural and Functional Insights

Fluorination Effects
  • The 3,3,3-trifluoropropyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3-propylpiperidine) .
  • In contrast, 3,3-difluoropiperidine hydrochloride lacks the alkyl chain, reducing steric bulk but increasing polarity, making it suitable for aqueous-phase reactions .
Heterocycle Modifications
  • Replacing piperidine with morpholine introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity. This impacts solubility and target binding .
  • Pyrrolidine analogs (e.g., 3-(propan-2-yl)pyrrolidin-3-ol hydrochloride) exhibit smaller ring sizes, affecting conformational flexibility and bioactivity .
Substituent Diversity
  • Phenoxy and methoxyphenylpropyl substituents (e.g., in ) introduce aromaticity, favoring interactions with hydrophobic binding pockets in enzymes or receptors.

Biological Activity

2-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a synthetic compound characterized by its unique trifluoropropyl substitution on a piperidine ring. This structural modification enhances its biological activity, making it a subject of interest in pharmaceutical research. The molecular formula of this compound is C8H15ClF3N, with a molecular weight of 217.66 g/mol. Its applications span various therapeutic areas, particularly in drug discovery and development.

Structural Characteristics and Implications

The trifluoropropyl group significantly influences the compound's lipophilicity and metabolic stability. These properties are crucial for optimizing pharmacokinetics and pharmacodynamics in drug design. The presence of fluorine atoms can enhance binding interactions with biological targets, potentially leading to improved therapeutic efficacy against various diseases.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Receptors : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission or cell signaling.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism and signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds or modifications involving trifluoropropyl groups:

  • Structure-Activity Relationship (SAR) Studies : Research has indicated that substituting different groups on piperidine derivatives can significantly alter their biological activity. For instance, replacing phenyl groups with trifluoropropyl groups resulted in enhanced metabolic stability but reduced potency against certain targets .
  • Antimalarial Activity : In a study focused on antimalarial drug development, compounds with trifluoropropyl substitutions displayed improved solubility and permeability characteristics compared to their non-fluorinated counterparts. This suggests that similar modifications could enhance the pharmacological profiles of drugs targeting Plasmodium species .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
This compound2098123-29-4Trifluoropropyl substitutionAnticancer, antimicrobial
3-(3,3,3-Trifluoropropyl)piperidine2098106-95-5Similar substitution patternPotential neuroactive properties
Piperidine110-89-4Basic structurePrecursor for many derivatives

Q & A

Q. What are the recommended synthetic routes for 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions, where trifluoropropyl groups are introduced to piperidine precursors. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like palladium or copper-based systems) can enhance yield. For example, refluxing in aprotic solvents (e.g., DMF or THF) under inert atmospheres minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions and reduce trial-and-error experimentation .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone structure and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) : ≥98% purity verification with UV detection at 254 nm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight confirmation.
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Maintain at 2–8°C in a dry, ventilated area to prevent degradation or moisture absorption.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. Use NIOSH-approved respirators (e.g., P95 filters) if aerosol formation is possible.
  • Spill Management : Collect spills with inert adsorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states and activation energies to predict reaction pathways (e.g., trifluoropropyl group participation in SN2 vs. SN1 mechanisms).
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics.
  • Machine Learning (ML) : Train models on existing reaction databases to forecast optimal conditions for derivatives. Tools like ICReDD’s reaction design platform integrate computational and experimental data for accelerated discovery .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., USP reference standards for piperidine derivatives) .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals.
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational equilibria.
  • Synchrotron X-ray Diffraction : Resolve ambiguities in stereochemistry for crystalline intermediates .

Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies.
  • In Vivo Behavioral Assays : For neuroactive compounds, employ rodent models to assess discriminative stimulus effects, referencing protocols from arylcyclohexylamine studies .

Data Management and Validation

Q. How can researchers ensure data integrity when optimizing synthetic routes for this compound?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Track experimental variables (e.g., solvent, catalyst loadings) systematically.
  • Cheminformatics Software : Use platforms like ChemAxon or Dotmatics to correlate reaction conditions with yields.
  • Blockchain-Based Validation : Securely timestamp raw data (e.g., spectra) to prevent tampering.
  • Reproducibility Checks : Share protocols via platforms like Zenodo for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride
Reactant of Route 2
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride

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